BenchChemオンラインストアへようこそ!

6-Chloro-N-(4-ethylbenzyl)nicotinamide

NAMPT Nicotinamide Phosphoribosyltransferase NAD+ Biosynthesis

6-Chloro-N-(4-ethylbenzyl)nicotinamide (CAS 1215716-62-3) is a uniquely multi-target nicotinamide derivative not replaceable by generic analogs. Its concurrent potent activity at NAMPT (Ki=0.4 nM), α3β4 nAChRs (IC50=1.8 nM), and monoamine transporters (DAT IC50=658 nM, NET IC50=443 nM, SERT IC50=100 nM) enables mechanistic deconvolution in oncology and neuroscience. Minor structural modifications drastically alter potency and selectivity—experimental reproducibility demands this specific compound. Favorable LogP (3.23) and TPSA (41.99) predict adequate brain penetration for CNS applications without extensive formulation. Source ≥98% purity material to minimize impurity-driven artifacts.

Molecular Formula C15H15ClN2O
Molecular Weight 274.74 g/mol
CAS No. 1215716-62-3
Cat. No. B1394357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(4-ethylbenzyl)nicotinamide
CAS1215716-62-3
Molecular FormulaC15H15ClN2O
Molecular Weight274.74 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C15H15ClN2O/c1-2-11-3-5-12(6-4-11)9-18-15(19)13-7-8-14(16)17-10-13/h3-8,10H,2,9H2,1H3,(H,18,19)
InChIKeyDKSYVCGLCUHRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(4-ethylbenzyl)nicotinamide (CAS 1215716-62-3): A Multi-Target Nicotinamide Derivative with Differentiated Pharmacological Profile


6-Chloro-N-(4-ethylbenzyl)nicotinamide (CAS: 1215716-62-3) is a synthetic nicotinamide derivative characterized by a 6-chloro substitution on the pyridine ring and an N-(4-ethylbenzyl) amide side chain [1]. This compound belongs to a class of small molecules known for diverse biological activities, including inhibition of nicotinamide phosphoribosyltransferase (NAMPT), antagonism of nicotinic acetylcholine receptors (nAChRs), and modulation of monoamine transporters [2]. Its multi-target profile distinguishes it from more selective analogs, making it a valuable tool for probing complex biological systems and a candidate for preclinical development in oncology and neuroscience.

Why 6-Chloro-N-(4-ethylbenzyl)nicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs


Substitution of 6-Chloro-N-(4-ethylbenzyl)nicotinamide with generic nicotinamide derivatives or close structural analogs is precluded by its unique combination of substituents that confer distinct target engagement profiles. While many nicotinamide derivatives exhibit activity at a single target (e.g., NAMPT or nAChRs), this compound demonstrates potent, concurrent activity across multiple pharmacologically relevant targets, including NAMPT (Ki=0.4 nM) and α3β4 nAChRs (IC50=1.8 nM) [1]. Even minor structural modifications, such as altering the halogen position or N-substituent, can drastically alter potency and selectivity [2]. Therefore, experimental reproducibility and therapeutic hypothesis testing demand the use of this specific compound rather than assumed bioequivalent substitutes.

Quantitative Differentiation of 6-Chloro-N-(4-ethylbenzyl)nicotinamide Against Key Comparators


NAMPT Inhibition Potency: Equipotent to FK866 but with Divergent Polypharmacology

6-Chloro-N-(4-ethylbenzyl)nicotinamide inhibits NAMPT with a Ki of 0.4 nM , identical to the well-characterized inhibitor FK866 (Ki=0.4 nM) . However, while FK866 is described as highly selective for NAMPT [1], the target compound exhibits additional potent activities at nAChRs and monoamine transporters (see subsequent items). This polypharmacology may be advantageous for certain disease models but requires careful consideration of off-target effects.

NAMPT Nicotinamide Phosphoribosyltransferase NAD+ Biosynthesis Cancer Metabolism

α3β4 nAChR Antagonism: Superior Potency to Mecamylamine, but Broader Profile than [S9K]TxID

The compound acts as a potent antagonist at human α3β4 nAChRs with an IC50 of 1.8 nM [1]. This is significantly more potent than the classical nAChR antagonist mecamylamine (IC50 range 90-640 nM at α3β4) . However, unlike the highly selective peptide [S9K]TxID (IC50=6.9 nM at α3β4, inactive at other nAChRs) [2], the target compound also inhibits α4β2 (IC50=12 nM), α4β4 (IC50=15 nM), and muscle-type (IC50=7.9 nM) nAChRs [1], indicating a broad-spectrum antagonism profile.

Nicotinic Acetylcholine Receptors α3β4 nAChR Smoking Cessation Neuroscience

Dopamine Transporter Inhibition: Moderate Potency Compared to GBR12909, with Distinct Selectivity Profile

6-Chloro-N-(4-ethylbenzyl)nicotinamide inhibits [3H]dopamine uptake at human DAT expressed in HEK293 cells with an IC50 of 658 nM [1]. In comparison, the selective dopamine reuptake inhibitor GBR12909 exhibits an IC50 of 5.2 nM for [3H]dopamine uptake at mouse DAT [2] or 7.0 nM for [3H]GBR12935 binding to rat striatal membranes [3]. The target compound is thus approximately 100-fold less potent at DAT than GBR12909, but it also inhibits norepinephrine uptake (IC50=443 nM) and serotonin uptake (IC50=100 nM) [1], indicating a balanced monoamine transporter inhibition profile distinct from GBR12909's dopamine selectivity.

Dopamine Transporter DAT Monoamine Uptake Neuropharmacology

In Vivo Efficacy in Smoking Cessation Models: Comparable Potency to Mecamylamine

In ICR mice, 6-Chloro-N-(4-ethylbenzyl)nicotinamide inhibits nicotine-induced antinociception in the tail-flick assay with an ED50 of 1.2 mg/kg (s.c.) and in the hotplate assay with an ED50 of 15 mg/kg (s.c.) [1]. Mecamylamine, a nonselective nAChR antagonist used clinically for smoking cessation, blocks nicotine-induced antinociception at doses of 1-3 mg/kg (s.c.) in similar mouse models [2]. The comparable in vivo potency suggests that the compound's nAChR antagonism translates to functional behavioral effects relevant to nicotine dependence.

Smoking Cessation Nicotine Addiction In Vivo Pharmacology Behavioral Models

Commercial Purity and Physicochemical Properties: Ensuring Reproducible Experimental Outcomes

Available purity levels for 6-Chloro-N-(4-ethylbenzyl)nicotinamide vary by supplier: ≥98% from ChemScene and Leyan , compared to >90% from Hoelzel Biotech [1]. Higher purity minimizes confounding biological effects from impurities, critical for reproducible pharmacology. Additionally, computational predictions indicate a LogP of 3.2274 and topological polar surface area (TPSA) of 41.99 Ų , suggesting moderate lipophilicity and favorable blood-brain barrier permeability—properties not uniformly shared by all nicotinamide derivatives.

Chemical Purity Physicochemical Properties Quality Control CNS Drug-like Properties

Optimal Use Cases for 6-Chloro-N-(4-ethylbenzyl)nicotinamide Based on Differentiated Evidence


NAMPT-Dependent Cancer Cell Line Studies with Polypharmacology Awareness

Use 6-Chloro-N-(4-ethylbenzyl)nicotinamide as a potent NAMPT inhibitor (Ki=0.4 nM) in cancer cell lines to deplete NAD+ and induce apoptosis . However, given its concurrent activity at nAChRs and monoamine transporters [1], include appropriate controls (e.g., FK866 for NAMPT-specific effects, mecamylamine for nAChR contributions) to deconvolute mechanism. This compound is particularly suited for exploring synthetic lethality or combination therapies where multi-target engagement may be beneficial.

Nicotine Addiction and Smoking Cessation Behavioral Pharmacology

Leverage the compound's potent α3β4 nAChR antagonism (IC50=1.8 nM) [1] and demonstrated in vivo efficacy in mouse models of nicotine-induced antinociception (ED50 1.2-15 mg/kg) [1] to investigate the role of α3β4 nAChRs in nicotine reward and withdrawal. The broad nAChR subtype activity may more closely model the effects of nonselective clinical agents like mecamylamine, offering a translational bridge.

Monoamine Transporter Profiling in CNS Drug Discovery

Employ 6-Chloro-N-(4-ethylbenzyl)nicotinamide as a reference compound for balanced inhibition of dopamine (IC50=658 nM), norepinephrine (IC50=443 nM), and serotonin (IC50=100 nM) transporters [1]. Its distinct ratio of transporter inhibition can serve as a benchmark for screening novel multi-target antidepressants or cognitive enhancers, particularly where moderate DAT activity combined with NET/SERT inhibition is desired.

Quality-Controlled In Vitro and In Vivo Studies Requiring High Purity

For critical dose-response and in vivo studies, source 6-Chloro-N-(4-ethylbenzyl)nicotinamide from suppliers offering ≥98% purity (e.g., ChemScene or Leyan ) to minimize impurity-driven artifacts. Its favorable LogP (3.2274) and TPSA (41.99) predict adequate brain penetration, supporting CNS-targeted applications without the need for extensive formulation optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-N-(4-ethylbenzyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.